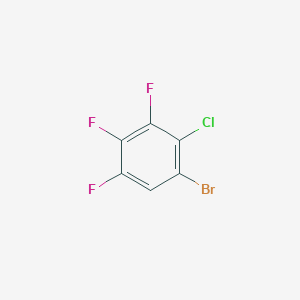

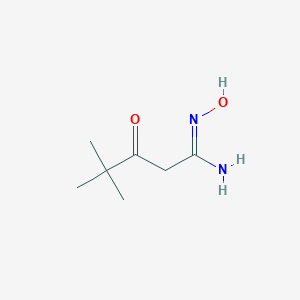

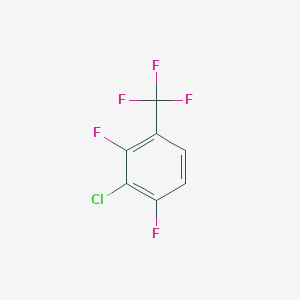

2-Chloro-1,3-difluoro-4-(trifluoromethyl)benzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Chloro-1,3-difluoro-4-(trifluoromethyl)benzene is a compound that belongs to a class of organic chemicals characterized by the presence of multiple fluorine atoms and a chloro group attached to a benzene ring. This structure imparts unique chemical and physical properties to the compound.

Synthesis Analysis

The synthesis of related trifluoromethyl-substituted benzenes involves electrochemical fluorination, which yields perfluorocyclohexane derivatives. This method has been effectively used for chlorobenzenes containing a trifluoromethyl group, resulting in chlorine-containing derivatives (Yonekura et al., 1976).

科学的研究の応用

Field: Chemistry

- Application Summary : “2-Chloro-1,3-difluoro-4-(trifluoromethyl)benzene” is used in the synthesis of m-aryloxy phenols . These compounds have potential biological activities and are used in various industries, including plastics, adhesives, and coatings .

- Methods of Application : In 2022, a group led by Zhong published a synthesis method for producing 3-[2-chloro-4-(trifluoromethyl)phenoxy]phenol. The synthesis was accomplished through the displacement of 2-chloro-1-fluoro-4-(trifluoromethyl)benzene with resorcinol and required a high temperature (130 °C) and an inert atmosphere for a 24-h reaction time .

- Results or Outcomes : The m-aryloxy phenols synthesized using “2-Chloro-1,3-difluoro-4-(trifluoromethyl)benzene” have potential biological activities, including anti-tumor and anti-inflammatory effects . They are also used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance .

Field: Pharmaceutical Chemistry

- Application Summary : Trifluoromethyl-substituted compounds, such as “2-Chloro-1,3-difluoro-4-(trifluoromethyl)benzene”, have found extensive applications in the field of pharmaceuticals . They are used in the synthesis of various drugs .

- Methods of Application : The trifluoromethyl group is incorporated into potential drug molecules during their synthesis . The specific methods of application would depend on the particular drug being synthesized .

- Results or Outcomes : Over the past 20 years, the trifluoromethyl group has been featured in 19 FDA-approved drugs . These drugs have been used to treat various diseases and disorders .

Field: Agrochemicals

- Application Summary : Trifluoromethyl-substituted compounds are also used in the field of agrochemicals . They are used in the synthesis of various agrochemicals .

- Methods of Application : The trifluoromethyl group is incorporated into agrochemical molecules during their synthesis . The specific methods of application would depend on the particular agrochemical being synthesized .

- Results or Outcomes : Trifluoromethyl-substituted agrochemicals have been found to be effective in controlling pests and improving crop yields .

Field: Functional Materials

- Application Summary : Trifluoromethyl-substituted compounds are widely used in materials engineering, including thermal-transfer agents, melted metals, surfactants, dyes, acrylics, thermoplastic, membranes, and other products .

- Methods of Application : The trifluoromethyl group is incorporated into the molecules of these materials during their synthesis . The specific methods of application would depend on the particular material being synthesized .

- Results or Outcomes : The incorporation of the trifluoromethyl group into these materials can significantly affect their properties, leading to improved performance .

Field: Ligand Chemistry

- Application Summary : Trifluoromethyl-substituted compounds, such as 1,2,4-triazoles, have found extensive applications in ligand chemistry .

- Methods of Application : The trifluoromethyl group is incorporated into potential ligand molecules during their synthesis . The specific methods of application would depend on the particular ligand being synthesized .

- Results or Outcomes : Trifluoromethyl-substituted ligands have been found to be effective in various chemical reactions .

Field: Crop Protection

- Application Summary : 2,3-dichloro-5-(trifluoromethyl) pyridine (2,3,5-DCTF), which can be synthesized from “2-Chloro-1,3-difluoro-4-(trifluoromethyl)benzene”, is used in the production of several crop-protection products .

- Methods of Application : The compound 2,3,5-DCTF is synthesized from “2-Chloro-1,3-difluoro-4-(trifluoromethyl)benzene” and then used in the formulation of crop-protection products .

- Results or Outcomes : Crop-protection products containing 2,3,5-DCTF have been found to be effective in protecting crops from pests .

特性

IUPAC Name |

2-chloro-1,3-difluoro-4-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2ClF5/c8-5-4(9)2-1-3(6(5)10)7(11,12)13/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYFUOBOYBXLKCT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(F)(F)F)F)Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2ClF5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70559772 |

Source

|

| Record name | 2-Chloro-1,3-difluoro-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70559772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.53 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-1,3-difluoro-4-(trifluoromethyl)benzene | |

CAS RN |

120770-03-8 |

Source

|

| Record name | 2-Chloro-1,3-difluoro-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70559772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(7S)-5,6,7,8-Tetrahydro-7-(methoxycarbonyl)-2-methyl-5-oxo-imidazo[1,5-c]pyrimidinium Iodide](/img/structure/B55576.png)

![Bicyclo[3.1.0]hexan-3-one, 4-methylene-1-(1-methylethyl)-(9CI)](/img/structure/B55580.png)